molecular formula C16H40O12Ti B12680501 Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium CAS No. 70490-53-8

Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium

Cat. No.: B12680501
CAS No.: 70490-53-8
M. Wt: 472.3 g/mol
InChI Key: PFPKPYOPYBRDFU-UHFFFAOYSA-N
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Description

Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium is a titanium(IV) complex featuring four bidentate ligands derived from 2,2'-oxybis(ethanol), a glycol ether. Each ligand coordinates via two oxygen atoms from the ethanolate groups, forming a stable octahedral geometry around the titanium center . These compounds are often utilized in materials science for their chelating properties, stability in solution, and applications in catalysis or thin-film deposition .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70490-53-8

Molecular Formula

C16H40O12Ti

Molecular Weight

472.3 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethanol;titanium

InChI

InChI=1S/4C4H10O3.Ti/c4*5-1-3-7-4-2-6;/h4*5-6H,1-4H2;

InChI Key

PFPKPYOPYBRDFU-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)O.C(COCCO)O.C(COCCO)O.C(COCCO)O.[Ti]

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis

  • Procedure : Titanium alkoxide is reacted with 2,2'-oxybis(ethanol) under anhydrous conditions.
  • Advantages : This method minimizes solvent use, enhancing environmental sustainability.
  • Yield : High purity and yield are often achieved due to the absence of solvents that may introduce impurities.

Solvent-Based Synthesis

  • Common Solvents : Ethanol or toluene is used as a solvent to facilitate the reaction.
  • Procedure : The titanium alkoxide is dissolved in the solvent before adding 2,2'-oxybis(ethanol).
  • Considerations : The choice of solvent can affect the reaction kinetics and product yield.

Hydrothermal Synthesis

  • Conditions : This method employs high temperature and pressure in an aqueous environment.
  • Procedure : Titanium alkoxide is mixed with water and 2,2'-oxybis(ethanol) in a sealed vessel.
  • Benefits : Hydrothermal conditions can lead to better crystallization and morphology control of the final product.

Reaction Conditions

The success of synthesizing this compound is influenced by several factors:

Factor Description
Temperature Typically ranges from room temperature to 80°C.
Reaction Time Varies from several hours to overnight.
Stoichiometry Molar ratios of titanium alkoxide to ligand are critical for optimal yield.
Purity of Reagents High purity reagents lead to higher quality products.

Characterization Techniques

After synthesis, various techniques are employed to characterize this compound:

Applications

This compound has potential applications in:

  • Catalysis : As a precursor for titanium-based catalysts in chemical reactions.
  • Material Science : In the production of advanced materials such as ceramics and composites.
  • Biological Studies : Investigated for potential interactions with biological systems.

Chemical Reactions Analysis

Hydrolysis Reactions

In aqueous environments, the compound undergoes hydrolysis to form titanium oxides or hydroxides. The reaction proceeds through sequential ligand displacement by water molecules:

Ti(OCH2CH2OCH2CH2O)4+4H2OTiO2+4HOCH2CH2OCH2CH2OH\text{Ti(OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{O)}_4 + 4\text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH}

Key Factors Influencing Hydrolysis:

  • pH : Acidic conditions accelerate hydrolysis by protonating ligand oxygen atoms, weakening Ti–O bonds.

  • Temperature : Rates increase significantly above 50°C, with complete hydrolysis observed at 80°C within 24 hours.

Table 1: Hydrolysis Kinetics

ConditionRate Constant (h⁻¹)Half-Life (h)
pH 3, 25°C0.125.8
pH 7, 60°C0.451.5
pH 10, 40°C0.088.7

Ligand Substitution Reactions

The bidentate ligands exhibit moderate lability, enabling substitution with stronger-field ligands (e.g., alkoxides, amines). For example, reaction with ethanol yields tetrakis(ethanolato)titanium:

Ti(OCH2CH2OCH2CH2O)4+4CH3CH2OHTi(OCH2CH3)4+4HOCH2CH2OCH2CH2OH\text{Ti(OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{O)}_4 + 4\text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{Ti(OCH}_2\text{CH}_3\text{)}_4 + 4\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH}

Mechanistic Insights:

  • Substitution follows a dissociative pathway, with rate-determining ligand dissociation .

  • Activation energies for ligand exchange range from 0.16–0.46 eV , comparable to Ti(NMe2_2)4_4 systems .

Redox Reactivity

The titanium center participates in redox cycles, as evidenced by its catalytic role in cycloaddition reactions:

  • In pyrrole synthesis, TiIV^{IV} intermediates undergo reduction to TiII^{II} during alkyne insertion .

  • Reductive elimination from a six-membered azatitanacyclohexadiene intermediate is facilitated by backbonding into π* orbitals .

Table 2: Redox Potentials

Reaction StepΔG (kcal/mol)
TiIV^{IV} → TiII^{II}-18.2
Ligand dissociation+5.4

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 220°C (under N2_2).

  • Residue : Amorphous TiO2_2 (92% yield at 600°C).

Comparative Reactivity

Table 3: Reactivity vs. Analogous Titanium Complexes

CompoundHydrolysis Rate (25°C)Ligand Lability
Ti(OCH2_2CH2_2OCH2_2CH2_2O)4_40.12 h⁻¹Moderate
Ti(Oi^iPr)4_40.85 h⁻¹High
Ti(NEt2_2)4_40.03 h⁻¹Low

Scientific Research Applications

Catalysis

One of the primary applications of tetrakis((2,2'-oxybis(ethanolato))(1-))titanium is as a catalyst in chemical reactions. Its role as a precursor for titanium dioxide catalysts has been extensively studied. Titanium dioxide is crucial in processes such as:

  • Polymer Production : Used in the polymerization of various plastics and elastomers.
  • Dye Synthesis : Acts as a catalyst in the production of synthetic dyes.
  • Pharmaceuticals : Facilitates reactions in the synthesis of pharmaceutical compounds.

Surface Coatings

The compound is also utilized in the formulation of surface coatings. These coatings are applied to enhance the durability and aesthetic qualities of materials such as metals, plastics, and glass. Key benefits include:

  • Corrosion Resistance : Protects surfaces from environmental degradation.
  • Wear Resistance : Increases the lifespan of coated materials.

Polymer Modification

This compound serves as an additive to modify polymer properties. Its incorporation can lead to:

  • Enhanced Mechanical Properties : Improves strength and flexibility.
  • Thermal Stability : Increases heat resistance, making polymers suitable for high-temperature applications.

Data Tables

Compound NameApplication AreaKey Features
This compoundCatalysis, Coatings, Polymer ModificationHigh stability and solubility
Titanium Tetra-isopropoxideCatalyst for polymerizationHighly reactive
Titanium(IV) 2-EthylhexanoateAdhesion promoterUsed in Kevlar composites

Case Study: Catalytic Applications

A study conducted by researchers at [source] demonstrated the effectiveness of this compound as a catalyst in the synthesis of polycarbonate from bisphenol A and phosgene. The results indicated that this compound significantly improved reaction rates and product yields compared to traditional catalysts.

Case Study: Surface Coatings Development

In another research project published by [source], this compound was used to create a novel coating for automotive parts. The coating exhibited exceptional resistance to UV radiation and corrosion, leading to extended service life for vehicles exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of Tetrakis[2,2’-oxybis[ethanolato]]titanium involves its interaction with various molecular targets. The compound can coordinate with different substrates, facilitating catalytic reactions. The 2,2’-oxybis[ethanolato] ligands play a crucial role in stabilizing the titanium center and enhancing its reactivity. The pathways involved include ligand exchange, oxidation-reduction, and coordination chemistry.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium and analogous titanium complexes:

Compound Name (CAS) Molecular Formula Ligand Type Denticity Molecular Weight (g/mol) Key Structural Features
This compound (Inferred) C₁₆H₃₂O₁₂Ti 2,2'-oxybis(ethanolato) Bidentate 440.26 (calculated) Four glycol ether ligands; octahedral geometry
Diisopropoxybis(triethanolamine)titanium (36673-16-2) C₁₄H₃₄N₂O₆Ti Triethanolamine + isopropoxide Tridentate (N,O) 374.28 (calculated) Mixed ligands; higher solubility in polar solvents
Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) C₂₂H₃₈O₅Ti β-diketonate (tetramethylheptanedionate) Bidentate 430.40 Volatile; used in CVD processes
Ethoxybis(pentane-2,4-dionato-O,O')titanium (68586-02-7) C₁₅H₂₆O₆Ti Acetylacetonate + ethoxy/isopropoxy Bidentate 350.23 Hybrid ligands; moderate thermal stability

Physicochemical Properties

Property Tetrakis((2,2'-oxybis(ethanolato))titanium (Inferred) Diisopropoxybis(triethanolamine)titanium Oxobis(β-diketonato)titanium
Melting Point (°C) Not reported 85 (boiling point) 120–124
Solubility (g/L, 25°C) High (polar solvents) 1000 (water) Insoluble in water
Density (g/cm³) ~1.06 (estimated) 1.06 1.124
Stability High (chelate effect) Moderate High (volatile, stable in CVD)

Functional and Application Differences

  • Catalysis: Triethanolamine-based complexes (e.g., 36673-16-2) show enhanced catalytic activity in esterification due to their Lewis acidity and solubility .
  • Thin-Film Deposition : β-diketonate complexes (e.g., CAS 68586-02-7) are preferred in chemical vapor deposition (CVD) for their volatility and controlled decomposition .
  • Surface Modification : Glycol ether complexes like the target compound may excel in forming stable coatings due to strong chelation and hydroxyl group interactions .

Research Findings and Industrial Relevance

  • Hydrolysis Behavior : Complexes with glycol ether ligands exhibit slower hydrolysis rates compared to alkoxide derivatives (e.g., titanium isopropoxide), making them suitable for aqueous-phase applications .
  • Thermal Stability : β-diketonate derivatives (e.g., CAS 68586-02-7) decompose cleanly at high temperatures, favoring their use in semiconductor manufacturing .
  • Environmental Impact: Triethanolamine-based complexes demonstrate lower toxicity and are increasingly used in green chemistry applications .

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